An In-Depth Technical Guide to Ethyl 2-bromo-5-chloronicotinate (CAS 1214337-49-1): Properties, Synthesis, and Applications
An In-Depth Technical Guide to Ethyl 2-bromo-5-chloronicotinate (CAS 1214337-49-1): Properties, Synthesis, and Applications
Introduction
Ethyl 2-bromo-5-chloronicotinate, identified by CAS Number 1214337-49-1, is a halogenated pyridine derivative that serves as a highly versatile and valuable building block in modern organic synthesis. Its strategic placement of bromo and chloro substituents on the pyridine ring provides chemists with distinct reactive handles, enabling the construction of complex molecular architectures. This guide, intended for researchers, chemists, and drug development professionals, offers a comprehensive overview of its chemical properties, plausible synthetic routes, core reactivity, and essential safety protocols, underscoring its significance in the fields of medicinal chemistry and materials science.
Chemical Identity and Physicochemical Properties
The fundamental characteristics of a reagent are critical for its effective use in synthesis. The properties of Ethyl 2-bromo-5-chloronicotinate are summarized below.
Table 1: Core Properties of Ethyl 2-bromo-5-chloronicotinate
| Property | Value | Source(s) |
| CAS Number | 1214337-49-1 | [1] |
| Molecular Formula | C₈H₇BrClNO₂ | [1][2] |
| Molecular Weight | 264.50 g/mol | [1][2] |
| IUPAC Name | Ethyl 2-bromo-5-chloropyridine-3-carboxylate | [3] |
| SMILES | O=C(OCC)C1=C(Br)N=CC(Cl)=C1 | [1] |
| Boiling Point | No data available | [2] |
| Storage | Sealed in a dry environment at 2-8°C, under an inert atmosphere. | [1][2] |
The compound's structure, featuring an ethyl ester and two different halogen atoms, is key to its utility.
Caption: Figure 1: Structure of Ethyl 2-bromo-5-chloronicotinate.
Synthesis and Characterization
Proposed Synthetic Workflow
The conversion of the carboxylic acid to the ethyl ester can be achieved via Fischer esterification or, for higher yields and milder conditions, through activation of the carboxylic acid, for instance, by converting it to an acyl chloride followed by reaction with ethanol.
Caption: Figure 2: A plausible two-step synthesis from the parent acid.
Experimental Protocol (Hypothetical)
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Activation: To a solution of 2-bromo-5-chloronicotinic acid in an anhydrous, inert solvent (e.g., dichloromethane), slowly add oxalyl chloride or thionyl chloride at 0°C.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir until gas evolution ceases, indicating the formation of the acyl chloride intermediate.
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Esterification: In a separate flask, prepare a solution of absolute ethanol and a non-nucleophilic base (e.g., triethylamine or pyridine) in the same solvent, cooled to 0°C.
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Addition: Slowly add the freshly prepared acyl chloride solution to the ethanol mixture.
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Workup: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product via column chromatography to yield the final Ethyl 2-bromo-5-chloronicotinate.
Characterization
Full characterization is essential to confirm the structure and purity of the synthesized compound. Commercial suppliers typically provide analytical data such as NMR, HPLC, and LC-MS upon request.[1] Researchers should verify the identity of the compound using ¹H NMR, ¹³C NMR, and mass spectrometry to ensure it meets the standards required for subsequent reactions.
Reactivity and Applications in Drug Development
The true value of Ethyl 2-bromo-5-chloronicotinate lies in its differential reactivity, making it a cornerstone intermediate for building complex molecules.[5][6] The electron-deficient nature of the pyridine ring, combined with the specific positions of the halogens, dictates its synthetic utility.
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C2-Bromo Group: The bromine atom at the 2-position is highly activated towards both nucleophilic aromatic substitution and, more importantly, oxidative addition to transition metal catalysts. This makes it the preferred site for a wide range of cross-coupling reactions.
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C5-Chloro Group: The chlorine atom at the 5-position is significantly less reactive in typical palladium-catalyzed cross-coupling reactions compared to the C2-bromo group. This difference allows for selective, sequential functionalization of the pyridine core.
This reactivity profile enables its use in constructing derivatives for pharmaceuticals (such as antibiotics and anti-cardiovascular drugs) and agrochemicals.[5]
Caption: Figure 3: Common cross-coupling reactions at the C2-bromo position.
This selective reactivity allows for the introduction of an aryl, amino, or vinyl group at the 2-position while leaving the 5-chloro group intact for potential subsequent transformations, providing a powerful strategy for library synthesis in drug discovery programs.
Safety and Handling
While a specific Safety Data Sheet (SDS) for CAS 1214337-49-1 is not widely published, data from its close isomer, Ethyl 5-bromo-2-chloronicotinate (CAS 1214332-67-8), provides essential guidance.[2] This compound is classified as hazardous, and proper precautions are mandatory.
Table 2: GHS Hazard Information (based on isomer CAS 1214332-67-8)
| Category | Information | Source |
| Pictogram | GHS07 (Exclamation Mark) | [2] |
| Signal Word | Warning | [2] |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [2] |
| Precautionary Statements | P261: Avoid breathing vapors/spray. P280: Wear protective gloves/eye protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][7] |
Handling and First Aid Protocol
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[8]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[9][10]
-
Skin Contact: Immediately remove contaminated clothing.[9] Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7][10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[7][8] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[7][8] If not breathing, provide artificial respiration. Seek medical attention if you feel unwell.[10]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[7] Seek immediate medical attention.
Conclusion
Ethyl 2-bromo-5-chloronicotinate is a strategically designed chemical intermediate of significant value to the synthetic chemist. Its well-defined points of reactivity, particularly the labile C2-bromo group, allow for precise and selective functionalization. This makes it an indispensable tool for developing novel compounds in the pharmaceutical and agrochemical industries. Adherence to strict safety and handling protocols is paramount when working with this reagent to ensure the well-being of laboratory personnel.
References
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Chemsrc. Ethyl 2-chloronicotinate | CAS#:1452-94-4. [Link]
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PubChem. Ethyl 5-bromo-2-chlorobenzoate. [Link]
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PubChem. Ethyl 5-bromo-2-chloroisonicotinate. [Link]
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ChemSynthesis. ethyl 2-bromonicotinate. [Link]
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Atlantis Press. Synthesis of 2-Chloronicotinic Acid Derivatives. (2017). [Link]
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PubChem. Ethyl 5-bromopyridine-3-carboxylate. [Link]
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MDPI. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group. (2024). [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of Brominated Aromatic Compounds in Chemical Innovation. [Link]
Sources
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- 3. Ethyl 2-chloronicotinate | CAS#:1452-94-4 | Chemsrc [chemsrc.com]
- 4. Synthesis routes of Ethyl chloronicotinate [benchchem.com]
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